3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxy-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-10-14(2)22-18(21-13)26-17-8-9-23(12-17)19(24)20-11-15-4-6-16(25-3)7-5-15/h4-7,10,17H,8-9,11-12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZCOAVDPQWTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 4,6-dimethylpyrimidine, is reacted with an appropriate reagent to introduce the oxy group at the 2-position.
Formation of the Pyrrolidine Intermediate: Pyrrolidine is reacted with a suitable carboxylating agent to form pyrrolidine-1-carboxamide.
Coupling Reaction: The pyrimidine intermediate is coupled with the pyrrolidine intermediate under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions may target the pyrimidine ring or the carboxamide group.
Substitution: The compound can undergo substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Key Structural Variations and Implications
- Pyrimidine vs. Pyridazine/Tetrazole Substitutions: The target compound’s 4,6-dimethylpyrimidin-2-yloxy group contrasts with the pyridazine core in ’s analog. The tetrazole group in ’s compound introduces acidity (pKa ~4.9), which may improve solubility but reduce blood-brain barrier penetration compared to the methoxybenzyl group .
Pyrrolidine vs. Piperidine Cores :
The piperidine analog in introduces a six-membered ring, increasing conformational flexibility but possibly reducing target selectivity due to broader binding modes. Pyrrolidine’s five-membered ring offers rigidity, favoring entropic advantages in receptor binding .Lipophilic Modifications : The trifluoroethyl group in ’s patented compound significantly enhances lipophilicity (logP ~3.5 estimated) compared to the methoxybenzyl group (logP ~2.8), suggesting improved membrane permeability but higher risk of off-target interactions .
Biological Activity
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide, commonly referred to as Ambrisentan, is a compound primarily recognized for its role as an endothelin receptor antagonist. This article delves into its biological activity, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C22H22N2O4
- Molecular Weight : 378.43 g/mol
- Appearance : White to off-white crystalline powder
Ambrisentan selectively antagonizes the endothelin receptor type A (ETA), which plays a crucial role in vasoconstriction and cell proliferation. By blocking this receptor, Ambrisentan promotes vasodilation and reduces pulmonary arterial pressure, making it particularly effective in treating pulmonary arterial hypertension (PAH) .
Pharmacological Effects
- Vasodilation : Ambrisentan induces relaxation of vascular smooth muscle, leading to decreased blood pressure in pulmonary arteries.
- Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of vascular smooth muscle cells, contributing to its therapeutic effects in PAH .
In Vitro Studies
Research has demonstrated that Ambrisentan exhibits significant biological activity against various cell lines:
- Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) : It reduces cell proliferation and migration, which are critical factors in the pathogenesis of PAH .
- Cancer Cell Lines : Preliminary studies indicate that Ambrisentan may exhibit anticancer properties by modulating pathways involved in tumor growth and metastasis .
Clinical Trials
Ambrisentan has been extensively studied in clinical settings for its efficacy in treating PAH:
- Study 1 : A randomized controlled trial involving 500 patients demonstrated that Ambrisentan significantly improved exercise capacity and quality of life compared to placebo .
- Study 2 : Long-term studies indicated a reduction in morbidity and mortality rates among patients treated with Ambrisentan over a three-year period .
Comparative Biological Activity Table
| Compound | Mechanism of Action | Primary Use | Notable Findings |
|---|---|---|---|
| Ambrisentan | ETA receptor antagonist | Treatment of PAH | Improved exercise capacity; reduced mortality |
| Bosentan | Dual ETA/ETB receptor antagonist | Treatment of PAH | Similar efficacy but with more side effects |
| Macitentan | Selective ETA receptor antagonist | Treatment of PAH | Comparable efficacy with fewer liver-related issues |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A validated route starts with preparing 4,6-dimethylpyrimidin-2-ol , which is then coupled with a pyrrolidine derivative (e.g., 1-bromopyrrolidine) to introduce the pyrrolidine-oxy linkage. Subsequent sulfonylation or carboxamide coupling with a 4-methoxybenzylamine derivative yields the target compound. Key intermediates must be purified via column chromatography, and reactions often require anhydrous conditions with catalysts like triethylamine .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the pyrrolidine ring, pyrimidinyl-oxy linkage, and methoxybenzyl group (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.8–7.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z 413.2).
- IR Spectroscopy : Detects amide C=O stretching (~1650–1700 cm) and pyrimidine C=N vibrations (~1550 cm) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics for key steps, such as the nucleophilic substitution forming the pyrimidinyl-oxy bond. Reaction path search algorithms (e.g., GRRM) combined with experimental feedback loops can reduce trial-and-error synthesis. Solvent effects and catalyst interactions are modeled using COSMO-RS to refine reaction conditions .
Q. How do structural modifications (e.g., pyrrolidine vs. morpholine substitution) affect biological activity?
- Methodological Answer :
| Analog | Structural Variation | Impact on Properties |
|---|---|---|
| Morpholine variant | Replaces pyrrolidine with morpholine | Increased polarity, altered target binding kinetics (e.g., kinase inhibition) due to oxygen atom |
| Propionamide variant | Replaces acetamide with propionamide | Enhanced metabolic stability but reduced solubility |
- Experimental Design : Compare analogs using surface plasmon resonance (SPR) for binding affinity assays and MDCK cell models for permeability studies .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from impurities in synthesized batches or assay conditions. Mitigation strategies include:
- Reproducibility Checks : Independent synthesis and characterization (e.g., HPLC purity >98%).
- Standardized Assays : Use positive controls (e.g., kinase inhibitors for enzyme studies) and harmonize buffer/pH conditions.
- Structural Dynamics : Molecular dynamics simulations can identify conformational changes affecting activity .
Q. What experimental design frameworks are optimal for optimizing reaction yields?
- Methodological Answer : Statistical Design of Experiments (DoE) minimizes trials while maximizing data. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
